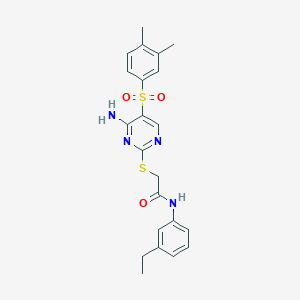
2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicide Design and Acetohydroxyacid Synthase Inhibition
One key application of pyrimidinylthiobenzoates, compounds related to the chemical structure , is in the design of herbicides targeting acetohydroxyacid synthase (AHAS). AHAS catalyzes the first step in branched-chain amino acid biosynthesis, crucial for plant growth. The study by He et al. (2007) introduced a density-functional-theory-based 3D-QSAR model to determine the bioactive conformation of pyrimidinylthiobenzoates for herbicidal activity, revealing insights into the binding mode of these compounds with AHAS. This work highlights the significant potential of such compounds in developing new herbicide formulas with specific molecular interactions He et al., 2007.
Antifolate and Antitumor Agents
Gangjee et al. (2007) described the synthesis and evaluation of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potent dihydrofolate reductase (DHFR) inhibitors with antitumor properties. These compounds, through their interaction with DHFR, exhibit potential as antitumor agents, with certain analogues showing significant inhibition of tumor cell growth in culture Gangjee et al., 2007.
Anticonvulsant Activity
Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. Their study indicates moderate anticonvulsant activity for these compounds, demonstrating a promising avenue for the development of new treatments for epilepsy Severina et al., 2020.
Inhibitors of Thymidylate Synthase and Antibacterial Agents
Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase (TS) with potential as antitumor and antibacterial agents. This research signifies the dual-use of such compounds in treating both cancer and bacterial infections Gangjee et al., 1996.
Binding with Bovine Serum Albumin
Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research contributes to understanding the binding efficiency and mechanism of such compounds with proteins, essential for drug delivery and pharmacokinetics studies Meng et al., 2012.
Propriétés
IUPAC Name |
2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-4-16-6-5-7-17(11-16)25-20(27)13-30-22-24-12-19(21(23)26-22)31(28,29)18-9-8-14(2)15(3)10-18/h5-12H,4,13H2,1-3H3,(H,25,27)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTFDZJIJGQNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2832846.png)
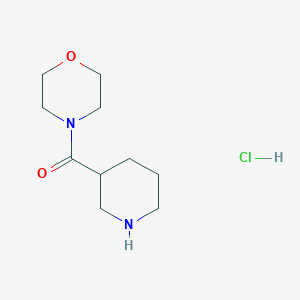

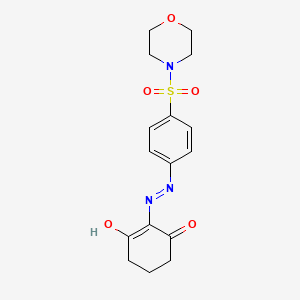
![Ethyl 3-(4-chlorophenyl)-5-(2-chloropropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832853.png)
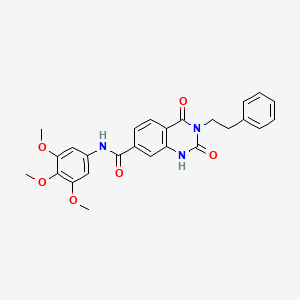
![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B2832855.png)
![6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2832858.png)
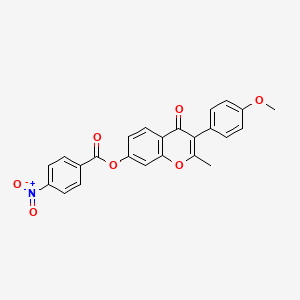
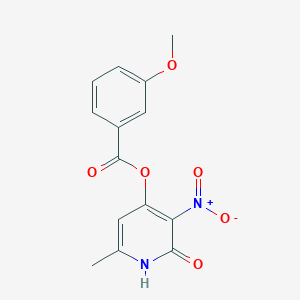
![Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2832863.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2832865.png)
